N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-chlorobenzamide
Description
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-chlorobenzamide is a synthetic small molecule featuring a tetrahydroquinoline core modified at the 1-position with an acetyl group and at the 7-position with a 3-chlorobenzamide moiety. While direct data on this compound’s synthesis or properties are absent in the provided evidence, its structural analogs offer insights into its likely characteristics.
Properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3-chlorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-12(22)21-9-3-5-13-7-8-16(11-17(13)21)20-18(23)14-4-2-6-15(19)10-14/h2,4,6-8,10-11H,3,5,9H2,1H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVUWZGMHWDDMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-chlorobenzamide typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Pfitzinger reaction, which involves the condensation of an aniline derivative with an aldehyde or ketone in the presence of a base.
Acetylation: The resulting quinoline derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Coupling with 3-chlorobenzoyl Chloride: The acetylated quinoline is then coupled with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced quinoline derivatives.
Substitution: The chlorobenzamide moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted benzamide derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-chlorobenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique molecular structure and biological activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of enzymes or receptors involved in various biological processes. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Core Modifications: Acetyl vs. Oxo Substituents
The acetyl group at the 1-position distinguishes the target compound from analogs like 2-((2,3-Dimethylphenyl)amino)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (21) (), which bears a 2-oxo group.
Benzamide Substituent Variations
The 3-chlorobenzamide group is shared with N-(3-Benzyl-5-hydroxyphenyl)-3-chlorobenzamide (7j) () and N-(Benzothiazol-2-yl)-3-chlorobenzamide ().
- Synthetic Yield : Compound 7j was synthesized in 74% yield, indicating that the 3-chlorobenzamide moiety is compatible with efficient coupling reactions under mild conditions .
- Crystallography: In N-(Benzothiazol-2-yl)-3-chlorobenzamide, the benzothiazole core enables crystallization in the triclinic space group Pī, suggesting that the target compound’s tetrahydroquinoline core may also support stable crystal lattice formation .
Biological Activity
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-chlorobenzamide is a synthetic compound that has garnered attention due to its potential biological activities. This compound incorporates a tetrahydroquinoline moiety, which is often associated with various pharmacological properties, including neuroprotective and anticancer effects. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 328.82 g/mol. Its structure consists of a tetrahydroquinoline ring fused with an acetyl group and a chlorobenzamide moiety. The presence of these functional groups contributes to its reactivity and biological interactions.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₁₈H₂₀ClN₂O |
| Molecular Weight | 328.82 g/mol |
| Functional Groups | Acetyl, Chlorobenzamide |
| Core Structure | Tetrahydroquinoline |
Antimicrobial Activity
Research indicates that compounds featuring the sulfonamide group exhibit significant antimicrobial properties. The sulfonamide component in related compounds acts as an inhibitor of bacterial folate synthesis, which is crucial for bacterial growth and replication. This mechanism suggests that this compound may also possess similar antibacterial properties.
Antitumor Effects
The tetrahydroquinoline structure has been associated with anticancer activity. Studies have shown that derivatives of tetrahydroquinoline can inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structures have demonstrated efficacy against breast cancer and leukemia cell lines by inducing apoptosis and inhibiting cell cycle progression.
Neuroprotective Properties
The neuroprotective potential of this compound may be linked to its ability to inhibit acetylcholinesterase (AChE) activity. AChE inhibitors are crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. Compounds with similar functionalities have shown promising results in enhancing cognitive function and reducing neurodegeneration.
Table 2: Biological Activities Overview
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various tetrahydroquinoline derivatives, it was found that certain compounds exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The study utilized the agar diffusion method to assess the inhibitory zones produced by these compounds.
Study 2: Anticancer Activity
A recent investigation focused on the anticancer properties of this compound analogs against MCF-7 breast cancer cells. Results indicated that these compounds could reduce cell viability significantly through apoptosis induction pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
